

"N-(sec-Butyl)cyclopentanamine hydrobromide solubility data"

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Compound of Interest

Compound Name:	<i>N-(sec-Butyl)cyclopentanamine hydrobromide</i>
CAS No.:	1609408-90-3
Cat. No.:	B1418000

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An In-depth Technical Guide to the Solubility of **N-(sec-Butyl)cyclopentanamine Hydrobromide**

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of **N-(sec-Butyl)cyclopentanamine hydrobromide**, a secondary amine salt with potential applications in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of the compound, established methodologies for solubility determination, and the critical factors influencing its solubility profile.

Compound Profile: N-(sec-Butyl)cyclopentanamine Hydrobromide

N-(sec-Butyl)cyclopentanamine hydrobromide is the hydrobromide salt of the secondary amine N-(sec-Butyl)cyclopentanamine. The presence of a cyclopentyl ring, a sec-butyl group,

and a protonated amine center associated with a bromide ion dictates its physicochemical properties and, consequently, its solubility.

Table 1: Physicochemical Properties of **N-(sec-Butyl)cyclopentanamine Hydrobromide**

Property	Value	Source
CAS Number	1609408-90-3	[1][2][3][4]
Molecular Formula	C ₉ H ₂₀ BrN	[2][5]
Molecular Weight	222.17 g/mol	[1][5]
Physical Form	Solid	[1]
Parent Compound	N-(sec-butyl)cyclopentanamine (CID: 14814927)	[5]
Component Compounds	N-(sec-butyl)cyclopentanamine (CID: 14814927), Hydrogen Bromide (CID: 260)	[5]

Theoretical Framework for Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For an ionizable compound like **N-(sec-Butyl)cyclopentanamine hydrobromide**, solubility is not a single value but rather a pH-dependent property. The overall solubility is governed by the intrinsic solubility of the unionized free base and the dissociation of the salt in solution.

The guiding principle "like dissolves like" is fundamental; polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents[6]. As a salt, **N-(sec-Butyl)cyclopentanamine hydrobromide** is expected to exhibit higher solubility in polar solvents. The solubility of amines generally decreases as the carbon chain length increases due to a larger hydrophobic alkyl group[7][8].

Methodologies for Solubility Determination

Accurate determination of aqueous solubility is crucial for understanding the biopharmaceutical properties of a compound. Several methods can be employed, with the choice depending on the stage of drug development and the required throughput.

The Gold Standard: Equilibrium Shake-Flask Method

The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility[9][10].

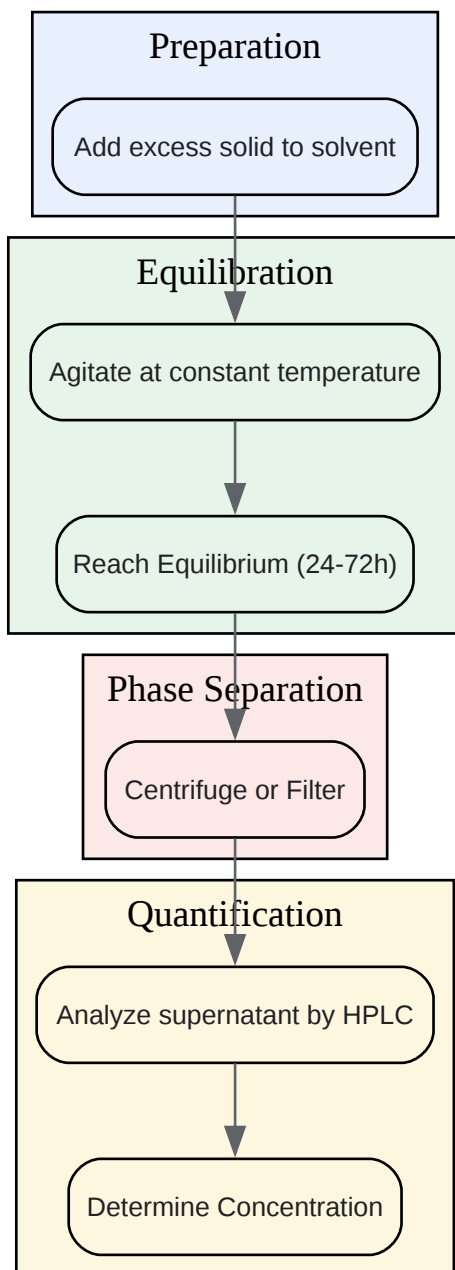
Experimental Protocol:

- **Preparation:** An excess amount of solid **N-(sec-Butyl)cyclopentanamine hydrobromide** is added to a series of vials containing the desired solvent system (e.g., purified water, buffered solutions at various pH levels).
- **Equilibration:** The vials are sealed and agitated at a constant temperature for a sufficient period (often 24-72 hours) to ensure equilibrium is reached between the solid and the solution.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid from the saturated solution.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC)[9].

Causality Behind Experimental Choices:

- **Excess Solid:** Ensures that the solution becomes saturated, a prerequisite for determining thermodynamic solubility.
- **Constant Temperature:** Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.
- **Prolonged Agitation:** Facilitates the dissolution process and ensures the system reaches a true equilibrium.

- HPLC Analysis: Provides specificity and can detect potential degradation of the compound, ensuring the measured concentration is accurate[9].



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Caption: Workflow for the Equilibrium Shake-Flask Method.

High-Throughput Screening Methods

In early drug discovery, when compound availability is limited, high-throughput methods are often employed.

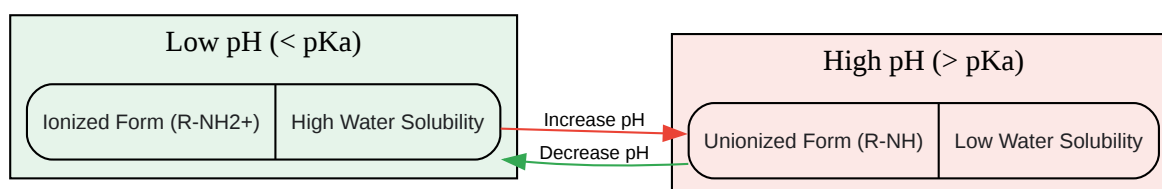
- Turbidimetry: This method involves adding a stock solution of the compound in a water-miscible organic solvent (like DMSO) to an aqueous buffer until precipitation is observed. The concentration at which turbidity appears is taken as the kinetic solubility[9]. Nephelometry, which measures scattered light, is a similar technique used to assess the solubility of pharmaceutical compounds[11].

Factors Influencing the Solubility of N-(sec-Butyl)cyclopentanamine Hydrobromide

The solubility of this amine salt is a multifactorial property. Understanding these factors is key to controlling its behavior in various applications.

pH

For an amine salt, pH is the most critical factor. The solubility of a basic compound increases as the pH of the solution decreases[12]. **N-(sec-Butyl)cyclopentanamine hydrobromide** will exist predominantly in its ionized, more soluble form at pH values below its pKa. As the pH increases above the pKa, the equilibrium will shift towards the less soluble, unionized free base.



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Caption: pH-dependent equilibrium and its effect on solubility.

Temperature

The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature[6]. This is due to the increased kinetic energy of the solvent molecules, which allows them to more effectively break down the crystal lattice of the solute[6].

Common Ion Effect

The solubility of a sparingly soluble salt is decreased by the presence of a second solute that furnishes a common ion[13]. For **N-(sec-Butyl)cyclopentanamine hydrobromide**, its solubility in a solution already containing bromide ions (e.g., from potassium bromide) would be lower than in pure water. This is due to Le Châtelier's principle, where the addition of a product ion shifts the equilibrium back towards the solid, undissolved salt.

Solvent Polarity

While highly soluble in water due to its ionic nature, **N-(sec-Butyl)cyclopentanamine hydrobromide** is also expected to be soluble in polar organic solvents like alcohols[14][15]. Its solubility in non-polar solvents is likely to be limited. The parent N-butylcyclopentanamine is a secondary amine, and such compounds are typically soluble in organic solvents like ether and benzene[7][8].

Conclusion

While specific quantitative solubility data for **N-(sec-Butyl)cyclopentanamine hydrobromide** is not readily available in the public domain, this guide provides a robust framework for its determination and interpretation. The solubility of this compound is intrinsically linked to its structure as an amine salt and is heavily influenced by external factors, most notably pH. For drug development professionals, a thorough understanding of these principles and the application of rigorous experimental methods like the shake-flask technique are essential for accurately characterizing this molecule and predicting its in vivo behavior.

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